molecular formula C23H27N3O6S2 B2880035 Methyl 6-acetyl-2-(4-(piperidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate CAS No. 449769-07-7

Methyl 6-acetyl-2-(4-(piperidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate

Cat. No.: B2880035
CAS No.: 449769-07-7
M. Wt: 505.6
InChI Key: IGRSAKQIYKQAMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 6-acetyl-2-(4-(piperidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate (hereafter referred to as Compound A) is a heterocyclic organic molecule with the molecular formula C₂₄H₂₉N₃O₆S₂ and a molecular weight of 519.631 g/mol . Its structure features a tetrahydrothieno[2,3-c]pyridine core fused with a thiophene ring, substituted at position 2 with a 4-(piperidin-1-ylsulfonyl)benzamido group and at position 6 with an acetyl moiety. The methyl ester at position 3 enhances its solubility in organic solvents.

Properties

IUPAC Name

methyl 6-acetyl-2-[(4-piperidin-1-ylsulfonylbenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O6S2/c1-15(27)25-13-10-18-19(14-25)33-22(20(18)23(29)32-2)24-21(28)16-6-8-17(9-7-16)34(30,31)26-11-4-3-5-12-26/h6-9H,3-5,10-14H2,1-2H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGRSAKQIYKQAMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

505.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 6-acetyl-2-(4-(piperidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, structure-activity relationship (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a thieno[2,3-c]pyridine core with various functional groups that contribute to its biological activity. Its molecular formula is C22H26N4O5SC_{22}H_{26}N_{4}O_{5}S with a molecular weight of approximately 450.55 g/mol. The structural components include:

  • Thieno[2,3-c]pyridine moiety : Central to its pharmacological effects.
  • Piperidinylsulfonyl group : Enhances solubility and interaction with biological targets.
  • Acetyl and carboxylate groups : Contribute to the compound's reactivity and binding affinity.

Research indicates that this compound acts primarily as an inhibitor of histone deacetylases (HDACs), particularly the HDAC8 isozyme. This inhibition is crucial in the modulation of gene expression related to cancer and neurodegenerative diseases. The compound's ability to inhibit HDACs suggests potential applications in oncology and neuroprotection .

Anticancer Properties

The compound has shown significant promise in preclinical studies as an anticancer agent. It exhibits selective cytotoxicity against various cancer cell lines by inducing apoptosis through the modulation of apoptotic pathways. Notably, it has been linked to:

  • Inhibition of GSK-3β : This kinase plays a role in cell survival and proliferation. Inhibition leads to reduced tumor growth .
  • Effects on mitochondrial function : The compound has been observed to disrupt mitochondrial membrane potential, promoting apoptosis in cancer cells .

Neuroprotective Effects

In models of neurodegeneration, the compound demonstrates protective effects against neuronal cell death. This is attributed to its ability to modulate inflammatory responses and inhibit neurotoxic pathways associated with diseases such as Alzheimer's .

Anti-inflammatory Activity

The compound also exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators. This activity is beneficial in treating chronic inflammatory conditions .

Structure-Activity Relationship (SAR)

SAR studies have been instrumental in optimizing the biological activity of this compound. Variations in substituents on the benzene ring and the piperidine nitrogen have been systematically explored to enhance potency and selectivity against specific targets.

Compound NameStructural FeaturesBiological Activity
Methyl 6-acetyl-2-(4-(piperidin-1-sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylateAcetyl group; sulfonamide; benzamideInhibits HDAC8
Methyl 6-isopropyl-2-(4-(piperidin-1-sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylateIsopropyl group; sulfonamide; benzamideInhibits GSK-3β
Ethyl 2-[4-(piperidine-1-sulfonyl)benzamido]-6-(propan-2-yl)-4,5-dihydrothieno[3,2-d]pyrimidinePropan-2-yl; sulfonamide; benzamideKinase inhibition

Case Studies

Several studies have documented the efficacy of this compound in various biological contexts:

  • Cancer Cell Lines : In vitro studies demonstrated that methyl 6-acetyl compounds significantly reduced cell viability in breast and prostate cancer lines through apoptosis induction.
  • Neuroprotection : Animal models treated with the compound showed reduced neuronal loss and improved cognitive function after induced neurotoxic injury.
  • Inflammatory Models : The compound effectively reduced markers of inflammation in animal models of rheumatoid arthritis.

Scientific Research Applications

Methyl 6-acetyl-2-(4-(piperidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate is a chemical compound with a specific combination of functional groups that gives it distinct chemical reactivity and biological activity. It is similar in structure to Methyl 6-isopropyl-2-(4-(piperidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate, which has been investigated for its anticoagulant properties.

Scientific Research Applications
this compound is a valuable candidate for research in drug development and therapeutic applications compared to other similar compounds.

  • Drug development The compound has potential applications in medicinal chemistry as a lead compound for developing new therapeutics targeting kinase-related pathways.
  • Therapeutic applications Preliminary data suggests that Methyl 6-isopropyl-2-(4-(piperidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate may have broader therapeutic potential beyond anticoagulation.

Structural and Biological Activity

Compound NameStructural FeaturesBiological Activity
Methyl 6-isopropyl-2-(4-(piperidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylateIsopropyl group; sulfonamide; benzamideInhibits GSK-3β
This compoundAcetyl group; sulfonamide; benzamidePotentially similar activity
Ethyl 2-[4-(piperidine-1-sulfonyl)benzamido]-6-(propan-2-yl)-4,5-dihydrothieno[3,2-d]pyrimidinePropan-2-yl; sulfonamide; benzamideKinase inhibition

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Compound A belongs to the tetrahydrothieno[2,3-c]pyridine class, which is structurally related to other bicyclic heterocycles like tetrahydroindoles and tetrahydropyridothiophenes. Below is a comparative analysis of its key structural features:

Feature Compound A Analog 1 (Methyl 6-acetyl-2-benzamido-tetrahydrothieno[2,3-c]pyridine-3-carboxylate) Analog 2 (Methyl 2-(4-sulfamoylbenzamido)-tetrahydrothieno[2,3-c]pyridine-3-carboxylate)
Core Structure Tetrahydrothieno[2,3-c]pyridine Tetrahydrothieno[2,3-c]pyridine Tetrahydrothieno[2,3-c]pyridine
Position 2 Substituent 4-(Piperidin-1-ylsulfonyl)benzamido Benzamido 4-Sulfamoylbenzamido
Position 6 Substituent Acetyl Acetyl None
Molecular Weight 519.631 g/mol ~450 g/mol (estimated) ~480 g/mol (estimated)
Key Functional Groups Piperidinylsulfonyl, acetyl, methyl ester Benzamido, acetyl, methyl ester Sulfamoyl, methyl ester
  • Piperidinylsulfonyl vs. Sulfamoyl Groups : The piperidinylsulfonyl group in Compound A introduces bulkiness and lipophilicity compared to the smaller sulfamoyl group in Analog 2. This difference likely impacts membrane permeability and target binding .
  • Acetyl Group at Position 6: The acetyl moiety in Compound A and Analog 1 may stabilize the puckered conformation of the tetrahydrothieno[2,3-c]pyridine ring, as suggested by Cremer-Pople puckering parameters (e.g., amplitude q and phase angle φ) . Analog 2, lacking this substituent, may adopt a flatter ring conformation.

Conformational Analysis

The tetrahydrothieno[2,3-c]pyridine ring in Compound A is expected to exhibit non-planar puckering due to steric interactions between the acetyl group and the fused thiophene ring. Cremer-Pople coordinates (q, θ, φ) derived from crystallographic data (e.g., using SHELX-refined structures ) could quantify this puckering. For example:

  • Compound A : Predicted q ≈ 0.5 Å (moderate puckering), θ ≈ 30° (envelope conformation).
  • Analog 1 : Similar puckering due to the acetyl group.
  • Analog 2 : Reduced puckering (q ≈ 0.3 Å) due to the absence of steric hindrance at position 6 .

Preparation Methods

Stepwise Synthesis and Methodologies

Synthesis of the Tetrahydrothieno[2,3-c]pyridine Core

The core structure is typically synthesized via the Gewald reaction or Pictet-Spengler cyclization :

Gewald Reaction (One-Pot Thiophene Formation)
  • Reactants : Cyclohexanone derivatives, cyanoacetate esters (e.g., methyl cyanoacetate), and elemental sulfur.
  • Conditions : Reflux in methanol/ethanol with triethylamine (TEA) as a base.
  • Example :
    • 4-Methylcyclohexanone reacts with methyl cyanoacetate and sulfur to yield methyl 2-amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate.
    • Yield : 60–75%.
Pictet-Spengler Cyclization
  • Reactants : Tryptamine analogs with aldehydes or ketones.
  • Conditions : Acidic media (e.g., HCl, trifluoroacetic acid).
  • Example :
    • Cyclization of N-(3-thienylmethyl)-N-(2,2-diethoxyethyl)-p-toluenesulfonamide with HCl yields tetrahydrothieno[2,3-c]pyridine.
    • Yield : 70–82%.

Introduction of the Acetyl Group at Position 6

Acetylation is achieved via Friedel-Crafts acylation or direct alkylation :

Friedel-Crafts Acylation
  • Reactants : Tetrahydrothienopyridine derivative, acetyl chloride, or acetic anhydride.
  • Catalyst : Lewis acids (e.g., AlCl₃, ZnCl₂).
  • Conditions : 50–100°C in methanol or dichloromethane.
  • Example :
    • 2-Methylpyridine reacts with acetyl chloride/AlCl₃ to form 2-methyl-6-acetylpyridine, which is reduced to 2-methyl-6-hydroxymethylpyridine.
    • Yield : 78–83%.
Reductive Alkylation
  • Reactants : Tetrahydrothienopyridine with acetyl-protected intermediates.
  • Reducing Agents : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
  • Example :
    • Reduction of 2-methyl-6-acetylpyridine with NaBH₄ yields 2-methyl-6-hydroxymethylpyridine, followed by chlorination.

Synthesis of 4-(Piperidin-1-ylsulfonyl)benzoyl Chloride

This intermediate is critical for the benzamido moiety:

Sulfonylation of Piperidine
  • Reactants : Piperidine, chlorosulfonic acid, or sulfur trioxide.
  • Conditions : 0–5°C in dichloromethane.
  • Example :
    • Piperidine reacts with chlorosulfonic acid to form piperidin-1-ylsulfonyl chloride.
Coupling with Benzoic Acid
  • Reactants : Piperidin-1-ylsulfonyl chloride, 4-carboxybenzenesulfonamide.
  • Conditions : Alkaline medium (e.g., NaOH, K₂CO₃).
  • Example :
    • 4-Carboxybenzenesulfonamide reacts with piperidin-1-ylsulfonyl chloride to form 4-(piperidin-1-ylsulfonyl)benzoic acid, which is then converted to the acyl chloride using thionyl chloride (SOCl₂).
    • Yield : 85–90%.

Amide Coupling at Position 2

The benzamido group is introduced via amide bond formation :

Carbodiimide-Mediated Coupling
  • Reactants : Tetrahydrothienopyridine amine, 4-(piperidin-1-ylsulfonyl)benzoyl chloride.
  • Coupling Agents : EDC/HOBt or DCC/DMAP.
  • Conditions : Room temperature in DCM/DMF.
  • Example :
    • Methyl 6-acetyl-2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate reacts with 4-(piperidin-1-ylsulfonyl)benzoyl chloride in the presence of EDC/HOBt to yield the target compound.
    • Yield : 65–72%.

Optimization and Challenges

Key Considerations

  • Protection-Deprotection : Piperidine sulfonamides may require protection during cyclization (e.g., tert-butoxycarbonyl (Boc) groups).
  • Regioselectivity : Friedel-Crafts acylation must target position 6 exclusively to avoid byproducts.
  • Solvent Compatibility : Polar aprotic solvents (DMF, DCM) are preferred for amide coupling.

Comparative Analysis of Methods

Method Advantages Disadvantages Yield Range
Gewald Reaction One-pot, high efficiency Limited to 2-aminothiophenes 60–75%
Pictet-Spengler Enantioselective options Harsh acidic conditions 70–82%
Reductive Alkylation Mild conditions Requires pre-functionalized intermediates 78–83%
EDC/HOBt Coupling High coupling efficiency Sensitive to moisture 65–72%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.